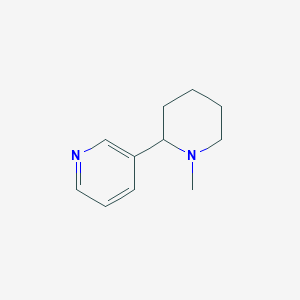

3-(1-methylpiperidin-2-yl)pyridine

Übersicht

Beschreibung

Piperidine, 1-methyl-2-(3-pyridyl)- is a heterocyclic organic compound that features a piperidine ring with a methyl group and a pyridyl group attached. This compound is part of a broader class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-methyl-2-(3-pyridyl)- typically involves the hydrogenation of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of Piperidine, 1-methyl-2-(3-pyridyl)- often employs large-scale hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-methyl-2-(3-pyridyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential as H3 receptor antagonists, which may be beneficial in treating conditions such as obesity, ADHD, and cognitive disorders .

- Therapeutic Uses : Compounds derived from 3-(1-methylpiperidin-2-yl)pyridine are being investigated for their roles in modulating neurotransmitter levels and receptor activities, making them valuable in treating neurological diseases .

2. Organic Synthesis

- Building Block for Complex Molecules : It is utilized as a versatile building block in organic synthesis. Researchers employ it to create more complex nitrogen-containing heterocycles that exhibit diverse biological activities.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation to form N-oxides and substitution reactions that yield different piperidine derivatives. These reactions are crucial for developing new compounds with desired properties.

3. Biological Research

- Enzyme Mechanisms and Receptor Binding Studies : this compound is used in studies investigating enzyme mechanisms and receptor interactions, providing insights into biological pathways and potential therapeutic targets.

Case Study 1: H3 Receptor Antagonism

Research has demonstrated that derivatives of this compound exhibit significant antagonistic effects on the H3 receptor. These compounds have shown promise in preclinical studies for their ability to influence neurotransmitter release, potentially aiding in the treatment of cognitive deficits associated with disorders like Alzheimer's disease .

Case Study 2: Synthesis of Antihypertensive Agents

A study focused on synthesizing antihypertensive agents using this compound as a precursor. The resulting compounds displayed effective blood pressure-lowering properties in animal models, indicating their potential for clinical application in hypertension management.

Table 1: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting neurological disorders | H3 receptor antagonists |

| Organic Synthesis | Building block for complex nitrogen-containing heterocycles | Synthesis of new drug candidates |

| Biological Research | Studies on enzyme mechanisms and receptor binding | Investigating neurotransmitter interactions |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Common Reagents Used |

|---|---|---|

| Oxidation | Formation of N-oxides | Hydrogen peroxide |

| Reduction | Production of various piperidine derivatives | Sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Halogenating agents |

Wirkmechanismus

The mechanism of action of Piperidine, 1-methyl-2-(3-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine: A simpler nitrogen-containing heterocycle with similar chemical properties.

Piperidine: The parent compound without the methyl and pyridyl substitutions.

Dihydropyridine: Another related compound with significant biological activity

Uniqueness

Piperidine, 1-methyl-2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Biologische Aktivität

3-(1-Methylpiperidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a 1-methylpiperidin-2-yl group, which contributes to its unique reactivity and biological profile.

Biological Activities

This compound exhibits various biological activities, including:

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound's binding affinity for nAChRs suggests it could influence neurotransmitter release and neuronal excitability, potentially providing therapeutic effects in conditions like Alzheimer's disease or nicotine addiction .

- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer and antidiabetic activities .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Methylpyrrolidin-2-yl)pyridine | Pyrrolidine derivative | Strong affinity for nicotinic receptors |

| 4-(1-Methylpiperidin-4-yl)phenol | Phenolic derivative | Known for antioxidant properties |

| 2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine | Methoxy-substituted piperidine | Enhanced solubility and bioavailability |

These comparisons illustrate how structural variations can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF cell lines, with IC values indicating effective cytotoxicity against tumor cells .

- Neuropharmacological Effects : Research on the modulation of nAChRs showed that this compound could enhance cognitive function in animal models through cholinergic signaling pathways.

- Metabolic Studies : Investigations into the antidiabetic properties revealed that piperidine derivatives could lower blood glucose levels in diabetic mice models, suggesting a potential role for this compound in diabetes management .

Eigenschaften

IUPAC Name |

3-(1-methylpiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAIHNKQZOMXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902955 | |

| Record name | NoName_3533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19730-04-2 | |

| Record name | 1-Methyl-2-(3-pyridyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-2-(3-pyridyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.